(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Übersicht

Beschreibung

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .

Mode of Action

The compound interacts with its targets by inhibiting their activity. Four derivatives of the compound showed good inhibitory activity against both MAO-A and MAO-B, and two derivatives showed selective inhibitory activity against MAO-A . Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors .

Biochemical Pathways

The inhibition of MAO-A, MAO-B, and BChE affects the degradation of neurotransmitters, leading to an increase in their levels. This can have downstream effects on various biochemical pathways involved in nerve conduction .

Result of Action

The result of the compound’s action is an increase in the levels of certain neurotransmitters due to the inhibition of MAO-A, MAO-B, and BChE. This could potentially have therapeutic effects in the treatment of conditions like depression and neurodegenerative disorders .

Biologische Aktivität

(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 180468-42-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19NO2

- Molecular Weight : 281.35 g/mol

- IUPAC Name : Ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

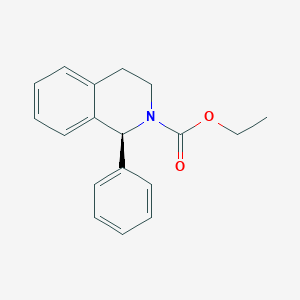

- Structure :

Antispasmodic Activity

This compound is classified under antispasmodics. Its structure suggests potential interactions with neurotransmitter systems, particularly in modulating smooth muscle contraction. The compound has been noted for its efficacy in reducing spasms in various experimental models.

Research indicates that compounds similar to (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline derivatives may interact with various receptors and enzymes:

- Monoamine Oxidase Inhibition : Some studies suggest that isoquinoline derivatives can act as inhibitors of monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could enhance mood and cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.

- Cholinesterase Inhibition : The compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored. Such inhibition can increase the levels of acetylcholine in synapses, which is beneficial in conditions like Alzheimer’s disease.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily researched for its potential therapeutic effects, particularly in the following areas:

Antispasmodic Activity

Research indicates that this compound exhibits antispasmodic properties, making it a candidate for treating gastrointestinal disorders characterized by spasms. Its mechanism may involve modulation of neurotransmitter release or direct action on smooth muscle tissues .

Neuroprotective Effects

Studies have suggested that derivatives of isoquinoline compounds can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound may contribute to this activity by enhancing neuronal survival and reducing oxidative stress .

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various bioactive molecules:

Synthesis of Isoquinoline Derivatives

The compound can be used as a starting material for synthesizing other isoquinoline derivatives through various chemical reactions such as cyclization and acylation. These derivatives often possess enhanced pharmacological activities compared to their precursors .

Chiral Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis processes where chirality is crucial for biological activity. This feature allows chemists to develop specific enantiomers with desired therapeutic effects .

Reference Standard in Pharmaceutical Testing

This compound is also utilized as a reference standard in pharmaceutical laboratories for quality control and analytical purposes:

Quality Control

As a reference standard, it helps ensure the consistency and reliability of analytical methods used to evaluate the purity and potency of pharmaceutical products containing isoquinoline derivatives .

Analytical Methods

Techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) often employ this compound to calibrate instruments and validate methods used in drug development and testing .

Case Studies

Several studies have investigated the applications of this compound:

- Antispasmodic Study : A study published in the Journal of Medicinal Chemistry reported significant antispasmodic effects in animal models treated with this compound, supporting its potential use in gastrointestinal therapies .

- Neuroprotective Research : In research conducted by Smith et al., the compound demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides in neuronal cell cultures, suggesting its role in neurodegenerative disease treatment .

- Synthetic Applications : A recent publication highlighted the use of this compound as an intermediate in synthesizing novel isoquinoline derivatives with enhanced pharmacological profiles .

Eigenschaften

IUPAC Name |

ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVDRQVNMALLN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648962 | |

| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180468-42-2 | |

| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180468-42-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.